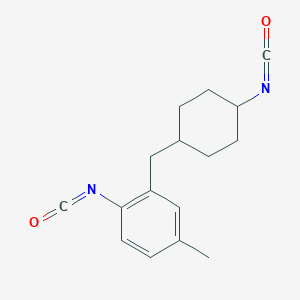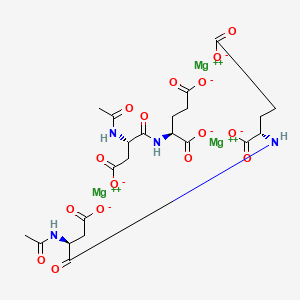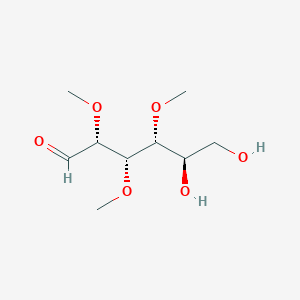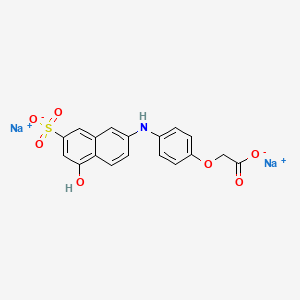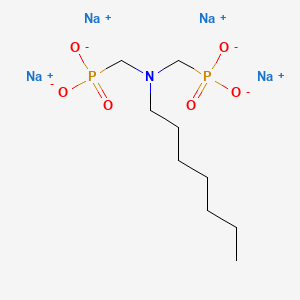
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H24NNa4O6P2. It is a bisphosphonate, a class of compounds known for their ability to inhibit bone resorption. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
Wissenschaftliche Forschungsanwendungen
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in inhibiting bone resorption.
Medicine: It is explored for its potential use in treating bone-related diseases such as osteoporosis.
Industry: The compound is used in various industrial processes, including water treatment and as a corrosion inhibitor.
Wirkmechanismus
The mechanism by which tetrasodium ((heptylimino)bis(methylene))bisphosphonate exerts its effects involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound’s structure allows it to interact with specific molecular targets and pathways involved in bone metabolism, leading to reduced bone resorption and increased bone density.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar applications in water treatment and industrial processes.
Tetrasodium pyrophosphate: Used in various industrial applications, including detergents and water treatment.
Tetrasodium iminodisuccinate: A biodegradable chelating agent used in cleaning products and water treatment.
Uniqueness
Tetrasodium ((heptylimino)bis(methylene))bisphosphonate is unique due to its specific structure, which allows it to effectively inhibit bone resorption. Its ability to bind to hydroxyapatite and inhibit osteoclast activity sets it apart from other similar compounds, making it particularly valuable in medical and industrial applications.
Eigenschaften
CAS-Nummer |
94199-74-3 |
|---|---|
Molekularformel |
C9H19NNa4O6P2 |
Molekulargewicht |
391.16 g/mol |
IUPAC-Name |
tetrasodium;N,N-bis(phosphonatomethyl)heptan-1-amine |
InChI |
InChI=1S/C9H23NO6P2.4Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
DIUNZUCWUASXNY-UHFFFAOYSA-J |
Kanonische SMILES |
CCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





